Pimavanserin

Overview

Description

Pimavanserin is an atypical antipsychotic compound sold under the brand name Nuplazid. It is primarily used for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis. Unlike other antipsychotics, this compound does not act as a dopamine receptor antagonist. Instead, it functions as an inverse agonist and antagonist at serotonin 5-HT2A receptors, making it unique in its class .

Mechanism of Action

Target of Action

Pimavanserin primarily targets the serotonin receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various neurological and psychiatric disorders. Unlike other atypical antipsychotics, this compound lacks inherent dopaminergic activity .

Mode of Action

This compound acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors with high binding affinity and at serotonin 5-HT2C receptors with lower binding affinity . It shows low binding to σ1 receptors and has no appreciable affinity to serotonin 5-HT2B, dopamine (including D2), muscarinic acetylcholine, histamine, or adrenergic receptors, or to calcium channels . This unique mechanism of action differentiates this compound from other antipsychotics .

Biochemical Pathways

For instance, it has been suggested that this compound suppresses STIM1 puncta formation to inhibit store-operated calcium entry (SOCE) and subsequent NFAT activity .

Pharmacokinetics

This compound exhibits protein binding of 94-97% . It is metabolized in the liver by enzymes such as CYP3A4, CYP3A5, and CYP2J2 . The elimination half-life of this compound is approximately 54-56 hours . These properties impact the bioavailability of the drug and its duration of action in the body.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It has been reported to suppress the proliferation and induce apoptosis in various cancer cells . In addition, it has been found to suppress the growth of subcutaneous and orthotopic pancreatic tumor xenografts . Furthermore, it has been suggested that this compound can suppress the ATR/CDK2/E2F axis, MYC, and AuroraA/B signaling .

Biochemical Analysis

Biochemical Properties

Pimavanserin primarily acts as an antagonist and inverse agonist at serotonin 5HT2A receptors, with less potent actions at serotonin 5HT2C receptors . By binding to these receptors, this compound modulates the serotonin signaling pathways, which are implicated in the pathophysiology of psychosis. The interaction with serotonin receptors helps to alleviate hallucinations and delusions without exacerbating motor symptoms in Parkinson’s disease patients .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By modulating serotonin 5HT2A and 5HT2C receptors, this compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . This modulation helps to restore the balance between dopamine and serotonin systems in the brain, which is crucial for managing psychotic symptoms in Parkinson’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin 5HT2A receptors as an antagonist and inverse agonist . This binding inhibits the receptor’s activity, reducing the downstream signaling that contributes to psychotic symptoms. Additionally, this compound’s interaction with serotonin 5HT2C receptors further modulates the serotonin system, enhancing its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its pharmacological activity without significant degradation, ensuring consistent therapeutic effects . Long-term studies in vitro and in vivo have indicated that this compound continues to modulate serotonin receptors effectively, providing lasting relief from psychotic symptoms .

Dosage Effects in Animal Models

Animal model studies have revealed that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4 . The metabolic pathways of this compound lead to the formation of various metabolites, which are then excreted from the body. The interaction with cytochrome P450 3A4 is crucial for the drug’s metabolism and clearance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the drug’s localization to target sites, ensuring its therapeutic efficacy. This compound’s distribution is essential for its action on serotonin receptors in the brain .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cells, where it interacts with serotonin receptors on the cell membrane . The drug’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective action on the intended receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pimavanserin can be synthesized through various methods. One common method involves the use of 4-hydroxybenzaldehyde as a starting material, which undergoes a series of reactions including etherification, reductive amination, and urea formation to yield the final product . Another method starts with 4-fluorobenzaldehyde and 4-amino-1-methyl piperidine, which react in the presence of dichloromethane and acetic acid, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. For example, a practical synthetic route starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine has been developed, achieving 99.84% purity and a 46% total yield . This method uses mild reaction conditions and inexpensive starting materials, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pimavanserin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Sodium borohydride: Used for reduction reactions.

Dichloromethane: Used as a solvent in various reactions.

Acetic acid: Used as a catalyst in some reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination of intermediates leads to the formation of this compound itself .

Scientific Research Applications

Pimavanserin has a wide range of scientific research applications, including:

Medicine: It is used to treat hallucinations and delusions in Parkinson’s disease psychosis and is being studied for other psychiatric disorders such as Alzheimer’s disease psychosis, schizophrenia, and major depressive disorder

Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.

Comparison with Similar Compounds

Pimavanserin is compared with other antipsychotic compounds such as:

Clozapine: Both clozapine and this compound act on serotonin receptors, but clozapine also has significant dopaminergic activity.

Quetiapine: Quetiapine is another atypical antipsychotic with a broader receptor profile, including dopamine and serotonin receptors.

Risperidone: Risperidone acts on both dopamine and serotonin receptors, unlike this compound which is more selective for serotonin receptors.

This compound’s uniqueness lies in its selective action on serotonin 5-HT2A receptors without significant dopaminergic activity, making it a valuable option for patients with Parkinson’s disease psychosis .

Biological Activity

Pimavanserin, marketed as Nuplazid®, is a novel atypical antipsychotic primarily used for treating hallucinations and delusions associated with Parkinson's disease psychosis (PDP). Approved by the FDA in 2016, it represents a significant advancement in managing neuropsychiatric symptoms without exacerbating motor dysfunction. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound is a selective inverse agonist at the serotonin 5-HT2A receptors and exhibits lower affinity for 5-HT2C receptors. Its unique mechanism distinguishes it from traditional antipsychotics, which often antagonize dopamine D2 receptors. The drug's action at the 5-HT2A receptor is believed to mitigate psychotic symptoms while preserving motor function, a critical consideration in Parkinson's disease patients .

Pharmacokinetics:

- Absorption: Rapid gastrointestinal absorption with peak plasma concentration at approximately 6 hours post-administration.

- Half-life: Approximately 57 hours, allowing for once-daily dosing.

- Metabolism: Primarily metabolized by CYP3A4 and CYP3A5 enzymes, with minimal impact on these cytochrome P450 isoenzymes .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in treating PDP. A pivotal phase 3 randomized controlled trial demonstrated a significant reduction in psychotic symptoms as measured by the Scale for Assessment of Positive Symptoms in Parkinson's Disease (SAPS-PD). Patients receiving this compound showed a 37% improvement compared to a 14% improvement in the placebo group .

Summary of Key Clinical Trials

| Study | Design | Sample Size | Treatment | Duration | Outcome |

|---|---|---|---|---|---|

| Cummings et al. (2014) | Randomized, double-blind | 199 | This compound 40 mg vs Placebo | 6 weeks | Significant reduction in SAPS-PD scores (p=0.001) |

| Meltzer et al. (2014) | Phase II, multi-center | 60 | This compound (20-60 mg) vs Placebo | 4 weeks | Notable symptom improvement |

| NCT00658567 (2015) | Randomized parallel assignment | 123 | This compound (10-20 mg) vs Placebo | 6 weeks | Significant efficacy in reducing psychosis symptoms |

| NCT00477672 (2015) | Randomized parallel assignment | 298 | This compound (10-40 mg) vs Placebo | 6 weeks | Effective in managing PDP symptoms |

Safety Profile

This compound has been generally well-tolerated across various studies. Adverse events were reported in about 11% of patients treated with this compound compared to 4% in the placebo group. Common side effects included nausea and somnolence, but no significant worsening of motor symptoms was observed . Long-term studies indicate that serious adverse events occurred in approximately 41% of patients, but these were manageable and did not outweigh the benefits of treatment .

Case Studies

- Long-term Efficacy Study : An open-label study involving 459 patients over an average follow-up of 454 days reported that approximately 71% of participants experienced symptom improvement while on this compound. However, about 40% required additional antipsychotic medications to maintain symptom control .

- Retrospective Chart Review : A review involving 91 patients indicated that initial improvement was observed in about 76% of cases after starting treatment with this compound. After a mean duration of treatment of 56 weeks, approximately 36% remained on monotherapy .

Properties

IUPAC Name |

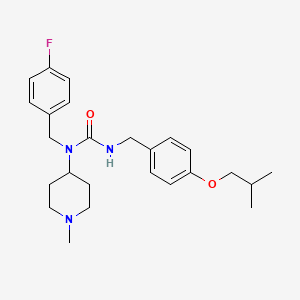

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEWSXXUOLRFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990906 | |

| Record name | Pimavanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

604.2±55.0 | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics. | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

706779-91-1 | |

| Record name | Pimavanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706779-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimavanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimavanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMAVANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

117-119 | |

| Record name | Pimavanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.